molecular formula C23H21NO6 B11158449 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

Cat. No.: B11158449
M. Wt: 407.4 g/mol
InChI Key: NSTFKQDRBAQQAX-UHFFFAOYSA-N
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Description

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen moiety, in particular, is a significant structural entity in many pharmacologically active compounds.

Chemical Reactions Analysis

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinone ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can be cyclized under specific conditions to form various cyclic derivatives.

Scientific Research Applications

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The chromen moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one can be compared with other chromen derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

1-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one

InChI

InChI=1S/C23H21NO6/c1-28-20-4-2-3-16-13-19(23(27)30-22(16)20)15-5-7-18(8-6-15)29-14-21(26)24-11-9-17(25)10-12-24/h2-8,13H,9-12,14H2,1H3

InChI Key

NSTFKQDRBAQQAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4

Origin of Product

United States

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